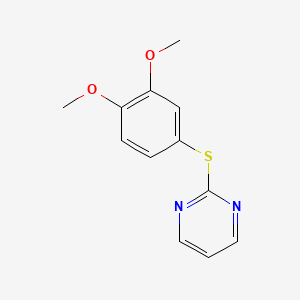

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

646511-20-8 |

|---|---|

Molecular Formula |

C12H12N2O2S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-5-4-9(8-11(10)16-2)17-12-13-6-3-7-14-12/h3-8H,1-2H3 |

InChI Key |

MNENKFDMYMQPJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)SC2=NC=CC=N2)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination Process

The chlorination process typically requires strict control over temperature and reaction time to ensure complete conversion without degradation of sensitive intermediates. For instance, heating to temperatures around 104-106 °C for a specified duration can yield high-purity chlorinated products.

Methoxylation Step

In the methoxylation step, the choice of catalyst significantly impacts the efficiency of the reaction. Trifluoromethane sulfonic acid has been highlighted as particularly effective, allowing for lower catalyst loading (0.001%-0.5% of the main raw material weight) while achieving high yields.

Oxidation Reaction

The oxidation step often utilizes mild oxidizing agents to convert intermediate products into their final forms without overoxidizing or introducing additional functional groups that could complicate purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Differences :

- Rip-B replaces the pyrimidine core with a benzamide backbone but retains the 3,4-dimethoxyphenyl group. The ethylamine linker in Rip-B introduces flexibility absent in the rigid pyrimidine scaffold of the target compound.

- Synthesis and Yield :

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine

- Structural Differences :

- This compound shares the pyrimidine core but features dual sulfanyl substituents at positions 2 and 4. The 3,4-dichlorobenzyl and 4-methoxyphenyl groups introduce steric bulk and electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethoxyphenyl group in the target compound.

- Molecular Properties :

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives

- Structural Differences :

- Replaces the pyrimidine ring with a 1,2,4-triazole core. The thioacetic acid side chain introduces carboxylic acid functionality, which may enhance metal-binding capacity or ionic interactions.

- Toxicity and Applications :

- Computational toxicity predictions (via GUSAR-online) suggest moderate acute toxicity for these triazole derivatives, a profile that may differ from sulfanylpyrimidines due to metabolic pathways influenced by the triazole ring .

Biological Activity

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyrimidine ring substituted with a sulfanyl group and a dimethoxyphenyl moiety. Its structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound operates by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It appears to affect signaling pathways associated with oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving Wistar rats, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs like indomethacin, indicating its potential for development into a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.